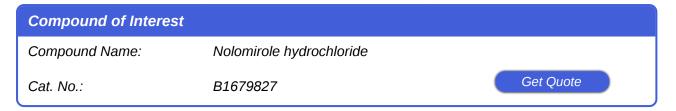


Nolomirole Hydrochloride: A Comprehensive Technical Guide on Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolomirole hydrochloride, also known by its developmental code name CHF-1035, is a selective agonist for both presynaptic D2-dopaminergic and alpha-2-adrenergic receptors.[1] Developed as a potential therapeutic agent, a thorough understanding of its chemical properties and stability profile is paramount for formulation development, analytical method validation, and ensuring drug product quality and safety. This technical guide provides a detailed overview of the known chemical characteristics of **nolomirole hydrochloride** and outlines the standard methodologies for evaluating its stability.

While specific experimental data for some properties of **nolomirole hydrochloride** are not extensively available in the public domain, this guide furnishes computed data from reliable chemical databases and details the standard experimental protocols that would be employed for their determination.

Chemical and Physical Properties

A foundational aspect of drug development is the characterization of the active pharmaceutical ingredient's (API) fundamental chemical and physical properties. These data inform everything from formulation strategies to the selection of appropriate analytical techniques.



General Properties

Property	Value	Source
IUPAC Name	[6-(methylamino)-1-(2- methylpropanoyloxy)-5,6,7,8- tetrahydronaphthalen-2-yl] 2- methylpropanoate;hydrochlorid e	PubChem[2]
Molecular Formula	C19H28CINO4	PubChem[2]
Molecular Weight	369.9 g/mol	PubChem[2]
CAS Number	138531-51-8	PubChem[2]
Synonyms	CHF-1035, Nolomirole HCl	PubChem[2]

Physicochemical Properties (Computed)

The following table summarizes key physicochemical properties of **nolomirole hydrochloride** that have been predicted through computational models. These values are useful for estimating the compound's behavior in various environments but should be confirmed by experimental analysis.

Property	Computed Value	Source
Hydrogen Bond Donor Count	2	PubChem[2]
Hydrogen Bond Acceptor Count	5	PubChem[2]
Rotatable Bond Count	6	PubChem[2]
Topological Polar Surface Area	64.6 Ų	PubChem[2]
LogP (Nolomirole base)	1.97	Wikipedia[3]

Stability Profile



The stability of an API is a critical quality attribute that can be affected by various environmental factors. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific stability data for **nolomirole hydrochloride** is limited, this section outlines the standard protocols for conducting such studies.

General Storage Recommendations

Based on general best practices for pharmaceutical compounds, **nolomirole hydrochloride** should be stored in a well-closed container, protected from light and moisture, at controlled room temperature.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify its likely degradation products and understand its degradation pathways.

[4] These studies are crucial for the development and validation of stability-indicating analytical methods.[4]

Hydrolysis is a common degradation pathway for drugs with susceptible functional groups, such as the ester linkages present in nolomirole.

Experimental Protocol:

- Prepare solutions of nolomirole hydrochloride (typically 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.
- If the compound has limited aqueous solubility, a co-solvent may be used.[4]
- Initially, conduct the study at room temperature. If no degradation is observed, the temperature can be elevated (e.g., 50-70°C).[4]
- Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.
- After the desired time, acidic and basic samples are neutralized to halt further degradation before analysis.[4]



Oxidation can lead to the formation of N-oxides, hydroxylamines, or other oxygenated derivatives.

Experimental Protocol:

- Prepare a solution of **nolomirole hydrochloride** (typically 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30%).
- The study is typically conducted at room temperature for a defined period (e.g., up to 24 hours).[4]
- Samples are taken at various intervals and analyzed by a stability-indicating HPLC method.

Exposure to light can cause photodegradation, leading to the formation of new impurities.

Experimental Protocol:

- Expose the solid drug substance and a solution of nolomirole hydrochloride to a light source that provides both UV and visible light.
- The total illumination should be not less than 1.2 million lux hours, and the near UV energy should not be less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
- A control sample should be protected from light to differentiate between light-induced and thermal degradation.
- Both the exposed and control samples are then analyzed by a stability-indicating HPLC method.

High temperatures can induce thermal decomposition of the drug substance.

Experimental Protocol:

- Expose the solid drug substance to elevated temperatures (e.g., 40-80°C), often in a controlled humidity environment.
- Samples are collected at different time points and analyzed for degradation products using a stability-indicating HPLC method.



Experimental Methodologies for Physicochemical Characterization Melting Point Determination

The melting point is a key indicator of a crystalline solid's purity.

Experimental Protocol:

- A small, finely ground sample of nolomirole hydrochloride is packed into a capillary tube to a height of 2-3 mm.[5]
- The capillary tube is placed in a melting point apparatus.[5]
- The sample is heated at a constant rate, typically 1°C/min as per pharmacopeial standards.
 [5]
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[5]



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Melting Point Determination Workflow

Solubility Determination

Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability.

Experimental Protocol:

 An excess amount of nolomirole hydrochloride is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers of different pH).



- The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
- The suspension is then filtered to remove undissolved solid.
- The concentration of **nolomirole hydrochloride** in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination

The pKa value provides insight into the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.

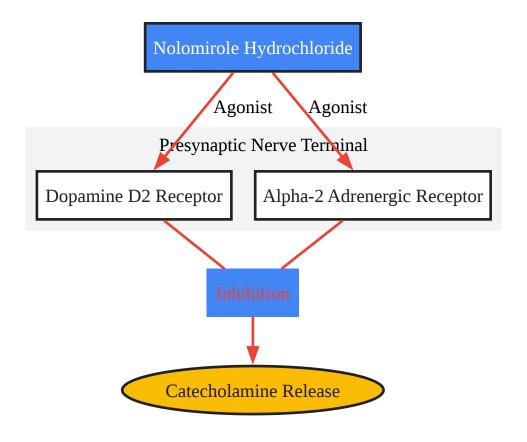
Experimental Protocol:

- A solution of **nolomirole hydrochloride** is prepared in water or a co-solvent system.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.
- Alternatively, UV-Vis spectrophotometry or capillary electrophoresis can be used to determine pKa by measuring changes in absorbance or mobility as a function of pH.

Signaling Pathway

Nolomirole hydrochloride acts as an agonist at presynaptic dopamine D2 and alpha-2 adrenergic receptors.[1] This dual agonism leads to the inhibition of catecholamine release from sympathetic nerve endings.[1]





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Nolomirole Hydrochloride Signaling Pathway

Conclusion

This technical guide has synthesized the available information on the chemical properties and stability of **nolomirole hydrochloride**. While there is a notable absence of comprehensive, publicly available experimental data, the provided computed values and detailed standard protocols offer a robust framework for researchers, scientists, and drug development professionals. A thorough experimental investigation following the outlined methodologies is essential for a complete understanding of this compound's characteristics, which is a prerequisite for its successful development into a safe and effective pharmaceutical product.

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